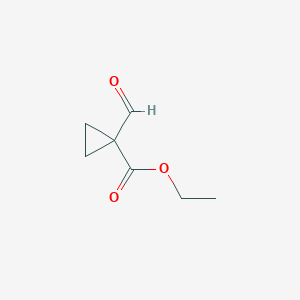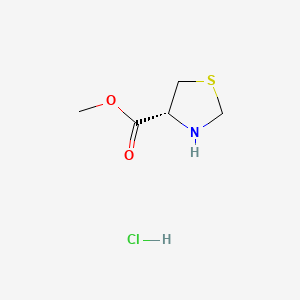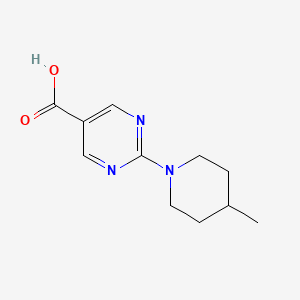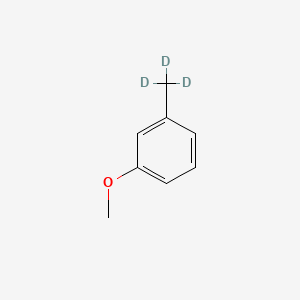
1-ホルミルシクロプロパンカルボン酸エチル
概要
説明
Ethyl 1-formylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-formylcyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-formylcyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C7H10O3 C_7H_{10}O_3 C7H10O3
および分子量は142.15 . 以下は、その科学研究用途の包括的な分析です。各用途は、独自のセクションで詳しく説明されています。有機合成
1-ホルミルシクロプロパンカルボン酸エチルは、有機合成における汎用性の高いビルディングブロックです。アルデヒドとエステルという2つの官能基を持つことから、様々な合成変換が可能になります。天然物や医薬品を含む複雑な分子を合成するために使用できます。例えば、ホルミル基の存在により求核付加反応を起こしたり、エステル加水分解後に脱カルボキシル化してシクロプロパン誘導体を得たりすることができます .
医薬品化学
医薬品化学では、この化合物は様々な活性医薬品成分(API)の合成のための前駆体として役立ちます。その反応性により、薬物分子にシクロプロパン環を導入することができ、それにより薬物動態的および薬力学的な特性を大幅に変えることができます。 シクロプロパン部分は、その安定性と親油性により、いくつかの薬物に存在することが知られています。これらは、薬物の吸収と膜透過性を向上させる可能性があります .
材料科学
この化合物の独特な構造は、材料科学、特に特定の特性を持つポリマーの開発に役立ちます。例えば、シクロプロパン環の歪みにより、ポリマーに組み込むことで、剛性と耐久性を高めることができます。 これにより、機械的強度と耐薬品性を向上させた材料を作ることができます .
触媒
1-ホルミルシクロプロパンカルボン酸エチルは、触媒における配位子として機能し、様々な化学反応を触媒する金属と錯体を形成できます。 シクロプロパン環は、触媒プロセスの選択性と効率を高める剛性骨格を提供することができます .
農薬研究
農薬研究では、この化合物は新規の殺虫剤や除草剤を合成するために使用できます。 これらの化合物にシクロプロパン環を導入することで、害虫や雑草に対する新たな作用機序が実現し、より効果的で環境に優しい農薬の開発に貢献する可能性があります .
オプトエレクトロニクス
1-ホルミルシクロプロパンカルボン酸エチルは、その電子特性により、オプトエレクトロニクス分野で使用できます。これは、発光ダイオード(LED)、太陽電池、トランジスタの製造に使用される有機半導体の合成の一部分となる可能性があります。 この化合物は、これらの材料の電子特性を調整して性能を向上させるのに役立ちます .
神経学と免疫学
1-ホルミルシクロプロパンカルボン酸エチルを用いて合成できるフマル酸のエステル誘導体は、神経学と免疫学で応用されています。 これらは、神経疾患の治療法の開発や免疫系の調節に使用されています .
バイオナノテクノロジー
最後に、バイオナノテクノロジーでは、1-ホルミルシクロプロパンカルボン酸エチル関連化合物は、薬物送達システムと組織工学で使用できます。 その誘導体は、標的化された薬物送達のためのナノキャリアを作成したり、組織再生のための足場を開発するために官能化することができます .
作用機序
Target of Action
This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.
Mode of Action
It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.
特性
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33329-70-3 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1623755.png)



![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)




![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)

![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)

